Physicochemical Differentiation: XLogP3-AA and Hydrogen Bonding Capacity Versus Non-Acidic 3,4-Dihydroquinazoline Analogs
The target compound possesses an XLogP3-AA of 2.6, reflecting moderate lipophilicity modulated by the ionizable carboxylic acid group [1]. In contrast, the non-acidic, non-zwitterionic T-type calcium channel blocker KYS05090, a representative 3,4-dihydroquinazoline analog without a carboxylic acid, has a higher computed logP (~3.5–4.0) [2]. The presence of one hydrogen bond donor and four hydrogen bond acceptors in the target compound versus zero donors in KYS05090 further differentiates solubility and permeability profiles [1][2]. This difference is relevant for applications requiring aqueous solubility or for serving as a polar metabolite reference standard.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and H-bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6; HBD = 1; HBA = 4 |
| Comparator Or Baseline | KYS05090 (non-acidic 3,4-dihydroquinazoline): estimated XLogP ~3.5–4.0; HBD = 0 |
| Quantified Difference | Δ XLogP ≈ -0.9 to -1.4; Δ HBD = +1 |
| Conditions | Computed physicochemical properties (PubChem XLogP3 descriptor) |
Why This Matters
For procurement decisions in preformulation or bioanalytical work, the ionizable carboxylic acid ensures aqueous solubility at physiological pH, a property absent in non-acidic analogs, thereby avoiding solubility-limited assay failures.
- [1] PubChem. 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(2-chlorophenyl)-2-methyl-4-oxo- (CID 3057634). Computed Properties: XLogP3-AA, HBD, HBA. View Source
- [2] Jang SJ et al. In vitro cytotoxicity on human ovarian cancer cells by T-type calcium channel blockers. Bioorg Med Chem Lett. 2013;23(24):6656-62. KYS05090 as representative non-acidic 3,4-dihydroquinazoline. View Source
